Scientific Field: Organic Synthesis
Summary of Application: This research focuses on the radical-mediated C–N bond activation in 3,5-diamino-4-nitro-1H-pyrazole towards high-energy and insensitive energetic materials.
Methods of Application: The study describes a nitrogen-centered-radical-mediated approach to cleave C–N bonds in a monocyclic pyrazole.
Results: The reaction led to an important precursor (2), subsequently annulated and oxidized to an energetic compound 4. This compound exhibits promising application in balancing performances and thermal stabilities.
Scientific Field: Energetic Materials
Summary of Application: The study involves the synthesis of a novel nitrogen-rich energetic material, namely 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole.
Results: The detonation velocity and sensitivity of 3,5-bis (3,4-diamino-1,2,4-triazole)-1H-pyrazole are superior to those of RDX.
Scientific Field: Biochemistry
Summary of Application: 4-arylazo-3,5-diamino-1H-pyrazoles have been identified as a novel group of anti-biofilm agents.
Methods of Application: The study involved screening a collection of 50,000 small-molecule compounds.
Scientific Field: Organic Chemistry
Summary of Application: This study involves the synthesis of a new series of pyrazole-4-carbonitrile derivatives.
Methods of Application: The study describes a facile synthesis of a novel class of pyrazole-4-carbonitrile-based heterocycles starting from 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile.
Scientific Field: Medicinal Chemistry
Summary of Application: 3(5)-Aminopyrazoles, such as 3,5-diamino-1H-pyrazole-4-carbonitrile, have been extensively used in designing and building of a number of ring-fused pyrazoles of potential synthetic and medicinal interest.
Methods of Application: The study involved the use of 3(5)-aminopyrazoles as reagents in the synthesis of various ring-fused pyrazoles.
Summary of Application: The study involves the synthesis of insensitive energetic materials featuring Z–E isomerism.
Methods of Application: The study describes the synthesis of these materials using 3,5-diamino-1H-pyrazole-4-carbonitrile.
3,5-Diamino-1H-pyrazole-4-carbonitrile is a nitrogen-containing heterocyclic compound characterized by the presence of two amino groups at the 3 and 5 positions and a cyano group at the 4 position of the pyrazole ring. The molecular formula for this compound is C₅H₈N₄, and it has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications in pharmaceuticals. The unique structure of this compound allows it to participate in various
The biological activity of 3,5-diamino-1H-pyrazole-4-carbonitrile is notable, particularly for its potential therapeutic effects. Research indicates that this compound exhibits:
Several synthesis methods for 3,5-diamino-1H-pyrazole-4-carbonitrile have been reported:
3,5-Diamino-1H-pyrazole-4-carbonitrile finds applications in various fields:
Interaction studies involving 3,5-diamino-1H-pyrazole-4-carbonitrile have focused on its binding affinity with various biological targets:
Several compounds share structural similarities with 3,5-diamino-1H-pyrazole-4-carbonitrile. Here are some notable examples:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-Amino-1H-pyrazole | One amino group at position 3 | Less potent than 3,5-diamino derivatives |
5-Amino-1H-pyrazole | Amino group at position 5 | Exhibits different biological activities |
4-Amino-1H-pyrazole | Amino group at position 4 | Limited application compared to 3,5-diamino |
3-Amino-5-cyanomethylpyrazole | Cyanomethyl group at position 5 | Increased reactivity towards electrophiles |
Pyrazolo[3,4-d]pyrimidine | Pyrimidine fused with pyrazole | Broader spectrum of biological activity |
The uniqueness of 3,5-diamino-1H-pyrazole-4-carbonitrile lies in its dual amino functionality combined with the cyano group, which enhances its reactivity and biological profile compared to other pyrazole derivatives. This structural arrangement contributes significantly to its potential as a versatile building block in drug design and development.